molecular formula C22H22ClN3O3S B2843636 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide CAS No. 1021054-69-2

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide

Cat. No.: B2843636
CAS No.: 1021054-69-2
M. Wt: 443.95
InChI Key: BRZSJVJSSFDPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide is a complex organic compound that features a sulfonamide group attached to a pyridine ring, with additional phenethyl and chlorobenzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the pyridine-3-sulfonamide core. This can be achieved through the sulfonation of pyridine derivatives, followed by the introduction of the chlorobenzyl and phenethyl groups via nucleophilic substitution reactions. Common reagents used in these steps include chlorosulfonic acid, sodium hydroxide, and various organic solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-cyclohexylacetamide
  • 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to unique applications in research and industry.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c23-20-10-8-19(9-11-20)16-26(30(28,29)21-7-4-13-24-15-21)17-22(27)25-14-12-18-5-2-1-3-6-18/h1-11,13,15H,12,14,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZSJVJSSFDPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.